ethyl 2-({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-4-phenylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-4-phenylthiophene-3-carboxylate is a complex organic compound that combines elements of chromene, thiophene, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-4-phenylthiophene-3-carboxylate typically involves multiple steps:
Formation of the Chromene Derivative: The chromene moiety can be synthesized through the reaction of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.
Coupling with Thiophene: The chromene derivative is then coupled with a thiophene derivative through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxyl group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thiophene rings.
Reduction: Reduction reactions can target the carbonyl groups in the chromene and ester moieties.
Substitution: Nucleophilic substitution reactions can occur at the chromene and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and fluorescent probes. The chromene moiety, in particular, is known for its fluorescence properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. The combination of chromene and thiophene moieties is of particular interest due to their known biological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic and optical properties. Its structure allows for the tuning of these properties through chemical modifications.
Mechanism of Action
The mechanism of action of ethyl 2-({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The chromene moiety can interact with proteins and enzymes, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate
- 4-Methyl-2-oxo-2H-chromen-7-yl derivatives
- Thiophene-3-carboxylate derivatives
Uniqueness
Ethyl 2-({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-4-phenylthiophene-3-carboxylate is unique due to the combination of chromene, thiophene, and phenyl groups in a single molecule. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C24H19NO6S |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(2-oxochromen-7-yl)oxyacetyl]amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H19NO6S/c1-2-29-24(28)22-18(15-6-4-3-5-7-15)14-32-23(22)25-20(26)13-30-17-10-8-16-9-11-21(27)31-19(16)12-17/h3-12,14H,2,13H2,1H3,(H,25,26) |
InChI Key |
RJHQVNXYNKFAML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)COC3=CC4=C(C=C3)C=CC(=O)O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.